molecular formula C12H14FNO2 B13536147 1-(4-Fluorophenyl)-3-methylpyrrolidine-3-carboxylicacid

1-(4-Fluorophenyl)-3-methylpyrrolidine-3-carboxylicacid

Cat. No.: B13536147
M. Wt: 223.24 g/mol
InChI Key: XPXWWEMHHZUFQB-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-methylpyrrolidine-3-carboxylic acid is a chemical compound characterized by the presence of a fluorophenyl group attached to a pyrrolidine ring

Preparation Methods

The synthesis of 1-(4-fluorophenyl)-3-methylpyrrolidine-3-carboxylic acid typically involves several steps. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The reaction conditions are optimized to ensure high yield and purity of the final product.

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but with enhanced efficiency and scalability. The use of continuous flow reactors and automated systems can further improve the production process.

Chemical Reactions Analysis

1-(4-Fluorophenyl)-3-methylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, often using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(4-Fluorophenyl)-3-methylpyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.

    Biology: The compound can be used in the development of bioactive molecules and in the study of enzyme interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-3-methylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 1-(4-fluorophenyl)-3-methylpyrrolidine-3-carboxylic acid include:

  • 1-(4-Fluorophenyl)-2-methylpyrrolidine-2-carboxylic acid
  • 1-(4-Fluorophenyl)-3-ethylpyrrolidine-3-carboxylic acid
  • 1-(4-Fluorophenyl)-3-methylpyrrolidine-2-carboxylic acid

These compounds share structural similarities but differ in the position or nature of substituents on the pyrrolidine ring. The unique combination of the fluorophenyl group and the specific substitution pattern in 1-(4-fluorophenyl)-3-methylpyrrolidine-3-carboxylic acid contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C12H14FNO2

Molecular Weight

223.24 g/mol

IUPAC Name

1-(4-fluorophenyl)-3-methylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C12H14FNO2/c1-12(11(15)16)6-7-14(8-12)10-4-2-9(13)3-5-10/h2-5H,6-8H2,1H3,(H,15,16)

InChI Key

XPXWWEMHHZUFQB-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN(C1)C2=CC=C(C=C2)F)C(=O)O

Origin of Product

United States

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